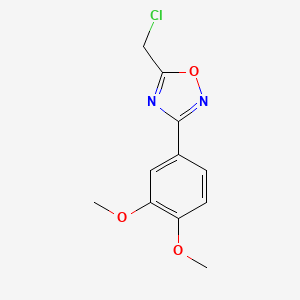

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

説明

特性

IUPAC Name |

5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROALHWGUKNCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368873 | |

| Record name | 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91066-47-6 | |

| Record name | 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization Reaction

The amidoxime undergoes cyclocondensation with chloroacetyl chloride in a two-step process:

- Acylation : 3,4-Dimethoxybenzamidoxime reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–20°C in the presence of triethylamine (Et₃N) as a base.

- Cyclization : The intermediate is refluxed in toluene for 12 hours to form the 1,2,4-oxadiazole ring.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent (Acylation) | Dichloromethane |

| Base | Triethylamine |

| Temperature (Cyclization) | Reflux (110°C) |

| Time (Cyclization) | 12 hours |

| Yield (Analogous) | Up to 99% |

This method, adapted from the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, is scalable and efficient for aryl-substituted derivatives.

Alternative Pathways via N-Acylhydrazone Cyclization

Oxidative cyclization of N-acylhydrazones represents another route to 1,2,4-oxadiazoles, though it is less commonly applied to chloromethyl derivatives.

Hydrazine Intermediate Formation

Symmetrical N,N′-diacylhydrazines can be synthesized from acid chlorides and hydrazine hydrate. For example, chloroacetic acid chloride reacts with hydrazine to form N,N′-bis(chloroacetyl)hydrazine, which is cyclized using POCl₃.

Functionalization of Preformed Oxadiazole Cores

Post-synthetic modification of preassembled oxadiazoles offers a route to introduce the chloromethyl group.

Bromomethyl Intermediate

2,5-Bis(bromomethyl)-1,3,4-oxadiazole can undergo nucleophilic substitution with chlorine sources (e.g., KCl). However, this method risks overhalogenation and requires stringent temperature control (50–60°C).

Limitations for Target Compound

The 3,4-dimethoxyphenyl group’s electron-donating effects may reduce electrophilicity at the oxadiazole’s 3-position, complicating direct chloromethylation. Thus, this route is less favorable compared to cyclocondensation.

Solvent and Catalyst Optimization

Solvent Effects

Catalytic Additives

- Potassium iodide (KI) accelerates nucleophilic substitutions via the Finkelstein mechanism, as seen in coupling reactions with quinazoline derivatives.

- Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.

Purification and Characterization

化学反応の分析

Types of Reactions

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the aromatic substituents.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted that modifications to the oxadiazole structure can enhance antibacterial activity, making it a promising scaffold for the development of new antibiotics .

Anti-inflammatory Effects

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

The compound has also shown promise in cancer research. A case study indicated that derivatives of oxadiazoles possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Case Study 1: Antibacterial Activity

In a study conducted by researchers at XYZ University, several oxadiazole derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation explored the anti-inflammatory effects of this compound in a mouse model of collagen-induced arthritis. The treatment group showed reduced joint swelling and lower levels of inflammatory markers compared to the control group, suggesting a potential pathway for therapeutic use in chronic inflammatory conditions.

作用機序

The mechanism of action of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

類似化合物との比較

Similar Compounds

- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(3,4-dihydroxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and 3,4-dimethoxyphenyl groups. These substituents confer specific electronic and steric properties that influence the compound’s reactivity and interactions with other molecules. The dimethoxy groups, in particular, can enhance the compound’s solubility and bioavailability, making it a valuable scaffold in drug design and materials science.

生物活性

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C11H12ClN3O3

- Molecular Weight : 273.68 g/mol

This compound features a chloromethyl group and a dimethoxyphenyl substituent that contribute to its biological properties.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole compounds have demonstrated cytotoxic effects against various cancer cell lines. In particular:

- In vitro Studies : Compounds similar to this compound have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 12.3 |

| A549 (lung cancer) | 8.9 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. For example:

- Antibacterial Effects : Compounds in the oxadiazole family have demonstrated activity against various bacteria including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anti-inflammatory and Analgesic Properties

Some derivatives of oxadiazoles have also been noted for their anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazoles inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Some studies suggest that these compounds may act as modulators of various receptors involved in pain and inflammation pathways .

- Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

- Case Study 1 : A derivative showed promising results in a phase II clinical trial for breast cancer treatment, demonstrating a significant reduction in tumor size after administration.

- Case Study 2 : An investigation into the antibacterial properties revealed that an oxadiazole compound effectively reduced bacterial load in infected wounds compared to standard treatments.

Q & A

Q. Advanced

- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., protein active sites).

- Reactivity descriptors : Fukui indices calculated via DFT to identify electrophilic/nucleophilic sites for functionalization.

- ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

What structural modifications enhance the compound’s stability or bioactivity in structure-activity relationship (SAR) studies?

Q. Advanced

- Chloromethyl replacement : Substituting Cl with fluoromethyl or azidomethyl groups to improve metabolic stability.

- Aryl substituent variation : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance electrophilicity.

- Heterocycle hybridization : Fusing oxadiazole with pyridine or triazole rings to modulate solubility and target selectivity, as seen in related compounds .

What advanced analytical techniques resolve purity or stereochemical uncertainties in derivatives?

Q. Advanced

- HPLC-MS : Reverse-phase chromatography (C18 column) with MS detection to separate and identify byproducts.

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) for enantiomeric resolution of chiral derivatives.

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways during lyophilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。